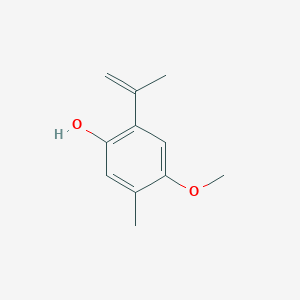
Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- is an organic compound with a complex structure that includes a phenol group, a methoxy group, a methyl group, and an isopropenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The methoxy and methyl groups can modulate the compound’s reactivity and binding affinity, while the isopropenyl group can enhance its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl)-:
Phenol, 4-methyl-2-(1-methylethyl)-: This compound has a similar backbone but lacks the methoxy group.
Uniqueness
Phenol, 4-methoxy-5-methyl-2-(1-methylethenyl)- is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that make it valuable for various applications.
Propriétés
Numéro CAS |
437650-94-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-methoxy-5-methyl-2-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-6-11(13-4)8(3)5-10(9)12/h5-6,12H,1H2,2-4H3 |
Clé InChI |
VUAVINUGOBOACF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


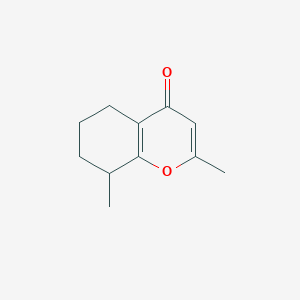
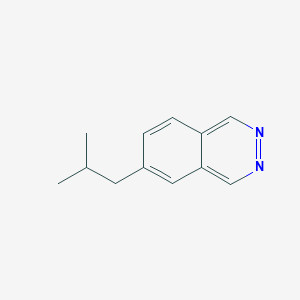
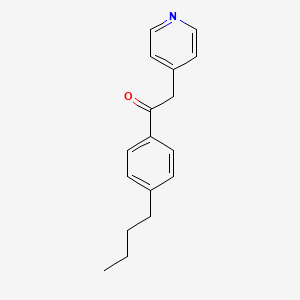

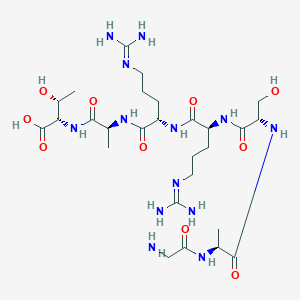

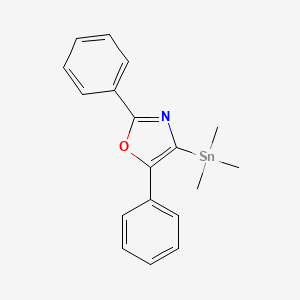

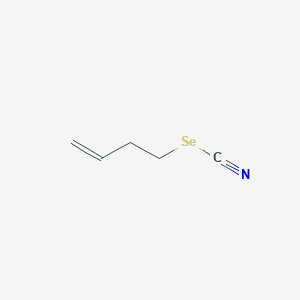

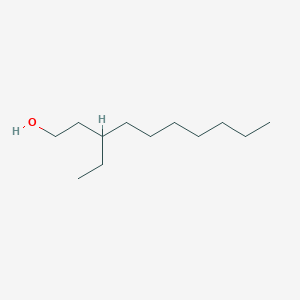
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)

